1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
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Overview
Description
1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyridinone core, a piperidine ring, and a chromene moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the chromene moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via reductive amination or other suitable methods.
Coupling of the chromene and piperidine units: This step may involve the use of coupling reagents such as EDCI or DCC to form the desired amide bond.
Introduction of the pyridinone core: The final step may involve the cyclization of the intermediate product to form the pyridinone core under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or organometallic compounds under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study various biochemical processes. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one would depend on its specific molecular targets and pathways. Potential mechanisms may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one analogs: Compounds with similar core structures but different substituents.
Chromene derivatives: Compounds containing the chromene moiety with various functional groups.
Piperidine derivatives: Compounds with the piperidine ring and different substituents.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-11-16(12-21(26)23(14)2)28-15-7-9-24(10-8-15)22(27)20-13-18(25)17-5-3-4-6-19(17)29-20/h3-6,11-13,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFPILWIEOWFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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